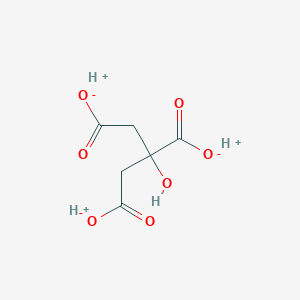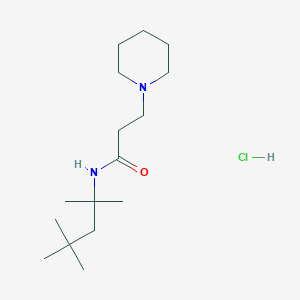
3,4-Diphenyl-2,5-dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-2,5-dihydrothiophene, also known as DPDT, is an organic compound that belongs to the class of thiophene derivatives. DPDT has been found to exhibit a range of interesting properties, making it an important compound in scientific research. In
Wirkmechanismus
The mechanism of action of 3,4-Diphenyl-2,5-dihydrothiophene is not well understood. However, it is believed that this compound interacts with proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. This compound has also been shown to have antibacterial and antifungal properties, making it a potential agent for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Diphenyl-2,5-dihydrothiophene has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. This compound is also stable under a range of conditions, making it a reliable compound for use in experiments. However, this compound has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,4-Diphenyl-2,5-dihydrothiophene. One area of research is the development of new organic electronics using this compound as a building block. Another area of research is the development of new organic materials for use in catalysis and sensing applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
3,4-Diphenyl-2,5-dihydrothiophene can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The most common method for synthesizing this compound is the Suzuki coupling reaction, which involves the reaction of 2,3-dibromothiophene with phenylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-2,5-dihydrothiophene has been found to exhibit a range of interesting properties, making it an important compound in scientific research. This compound has been used in the development of organic electronics, such as organic field-effect transistors, organic light-emitting diodes, and organic solar cells. This compound has also been used in the development of organic materials for use in catalysis and sensing applications.
Eigenschaften
CAS-Nummer |
100989-94-4 |
|---|---|
Molekularformel |
C16H14S |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
3,4-diphenyl-2,5-dihydrothiophene |
InChI |
InChI=1S/C16H14S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
HYSBHZMKJNYZNM-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
3,4-DIPHENYL-2,5-DIHYDRO-THIOPHENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




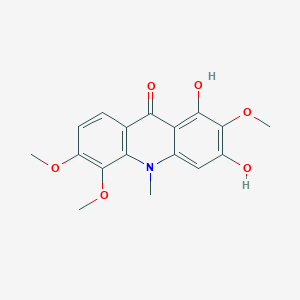
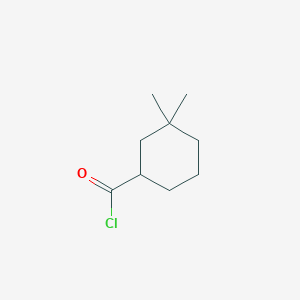
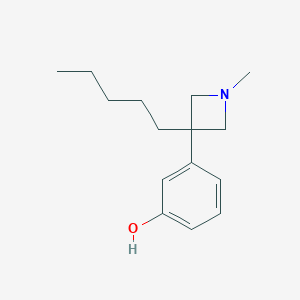

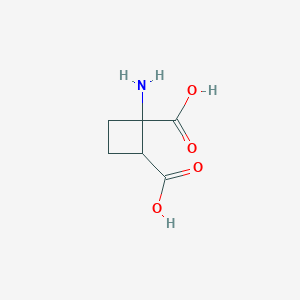
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)


